1,2,3- vs. 1,2,4-Triazole Connectivity
The target compound (CAS 2034362-55-3) incorporates a 1H-1,2,3-triazol-1-yl ring directly N-bonded to the azetidine C3 position. Its closest regioisomeric comparator, 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2310039-91-7), employs a 1H-1,2,4-triazole regioisomer with a methylene (-CH₂-) spacer inserted between the azetidine and triazole rings . The 1,2,3-triazole regioisomer presents a contiguous N2–N3 hydrogen-bond acceptor pair at positions 2 and 3 of the triazole, whereas the 1,2,4-triazole regioisomer positions its two acceptor nitrogens at positions 2 and 4, altering both the angular geometry and the distance of hydrogen-bond interactions with biological targets. Additionally, the absence of a methylene spacer in the target compound shortens the azetidine–triazole separation by approximately 1.5 Å, increasing conformational rigidity and reducing the entropic penalty upon target binding. Regioisomeric triazoles are well documented to produce divergent binding affinities in enzyme inhibition assays due to differential placement of hydrogen-bond acceptor nitrogens within active sites [1].
| Evidence Dimension | Triazole regioisomer identity and azetidine–triazole connectivity |
|---|---|
| Target Compound Data | 1H-1,2,3-triazole; directly N-attached to azetidine C3 (zero-atom spacer); N2 + N3 contiguous H-bond acceptor pair |
| Comparator Or Baseline | CAS 2310039-91-7: 1H-1,2,4-triazole; methylene (–CH₂–) spacer between azetidine and triazole; N2 + N4 non-contiguous H-bond acceptor pair |
| Quantified Difference | Triazole regioisomer switch (1,2,3 → 1,2,4) plus insertion of one methylene unit (+14 Da MW, +~1.5 Å spacer length); distinct H-bond acceptor geometry |
| Conditions | Structural comparison based on reported molecular formulas (C₁₆H₁₆N₆O₂ vs. C₁₇H₁₈N₆O₂) and IUPAC nomenclature per vendor technical datasheets |
Why This Matters
Procurement of the incorrect triazole regioisomer introduces different hydrogen-bond donor/acceptor geometry, which can fundamentally alter target-binding pose and selectivity, invalidating structure–activity relationship (SAR) conclusions.
- [1] Farid, S.M. et al. (2023). RSC Med. Chem., 14, 520–533. Demonstration that structural variation within quinazolinone-1,2,3-triazole hybrids produces IC₅₀ shifts from 4.8 to 140.2 µM against α-glucosidase, illustrating functional sensitivity to aryl substituent identity. View Source
